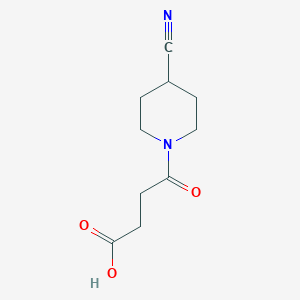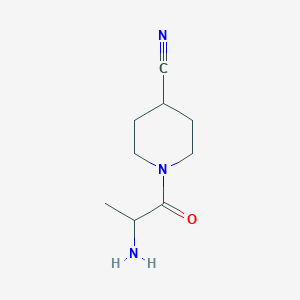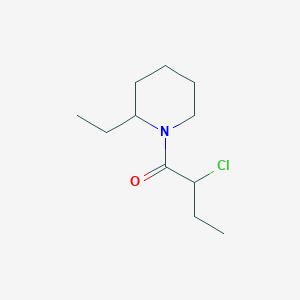![molecular formula C10H13N3O3 B1479046 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861601-21-9](/img/structure/B1479046.png)
5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
The compound “5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione moiety, which is a type of pyrrole. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of azetidines can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr Pyrrole Synthesis . The synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones can be achieved through the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .Molecular Structure Analysis
The molecular structure of this compound is likely to be highly conjugated due to the presence of the pyrrole ring. Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . The reactivity of pyrroles is influenced by their aromaticity .Applications De Recherche Scientifique
Cycloaddition Reactions
The compound is utilized in cycloaddition reactions. Tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, like the compound , can be synthesized through (3+2) cycloaddition reactions with azomethine ylides and maleimides. This approach is significant in creating heterocycles condensed at the C(4)–N(5) bond, a vital aspect of synthetic chemistry (Medvedeva & Shikhaliev, 2016).
Synthesis of Pyrrolinones
The compound forms a part of a broader class of substances known for their stable and available nature. They react with various nucleophilic reagents due to their highly reactive carbonyl group. This reactivity is key in forming various condensed systems and synthesizing biologically active substances, demonstrating the compound’s versatility in chemical synthesis (Gein & Pastukhova, 2020).
Advancements in Pyrazolidinone Chemistry
In the broader context of pyrazolidinone chemistry, the compound is part of the development of polysubstituted 3-pyrazolidinones. These are considered in the synthesis of 'aza-deoxa' analogues of cycloserine and peptide mimetics, showcasing its potential in creating novel compounds with potential therapeutic applications (Grošelj & Svete, 2015).
Photophysical Properties
Symmetrically substituted diketopyrrolopyrrole derivatives, which include compounds similar to 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, exhibit noteworthy photophysical properties. These properties are relevant in the synthesis of organic optoelectronic materials, indicating the compound’s potential in electronic and photonic applications (Zhang et al., 2014).
Cytotoxic Activity in Novel Compounds
A range of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione, a related compound, has been synthesized and evaluated for cytotoxic activity. This highlights the compound's potential as a precursor in developing new therapeutic agents with cytotoxic properties (Azab et al., 2017).
Catalytic Applications
The synthesis of pyrrolidinones, closely related to the compound, has been achieved through cobalt carbonyl catalyzed carbonylation of azetidines. This showcases the potential of the compound in catalytic processes, particularly in organic synthesis (Roberto & Alper, 1989).
Orientations Futures
Propriétés
IUPAC Name |
5-(azetidine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-6-3-13(4-7(6)9(15)12-8)10(16)5-1-11-2-5/h5-7,11H,1-4H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZVJYBORZIDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC3C(C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478966.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)
![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)
![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)
![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)



![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)
